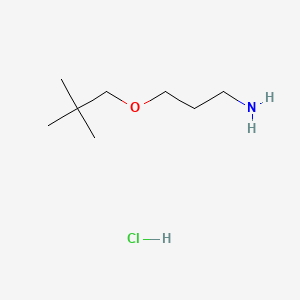

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride

説明

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is a tertiary amine hydrochloride derivative featuring a propane backbone substituted with a 2,2-dimethylpropoxy group. The compound’s structure combines an ether-linked bulky substituent (2,2-dimethylpropoxy) with a protonated amine group, enhancing its solubility in polar solvents. The hydrochloride salt form typically improves stability and bioavailability, making such compounds valuable in pharmaceutical and agrochemical research .

特性

分子式 |

C8H20ClNO |

|---|---|

分子量 |

181.70 g/mol |

IUPAC名 |

3-(2,2-dimethylpropoxy)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H19NO.ClH/c1-8(2,3)7-10-6-4-5-9;/h4-7,9H2,1-3H3;1H |

InChIキー |

DIYWKPSYOATFGC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)COCCCN.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines or ethers.

科学的研究の応用

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study amine-related pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,2-dimethylpropoxy)propan-1-amine hydrochloride with analogous propan-1-amine hydrochlorides, focusing on molecular properties, synthesis, applications, and safety.

Structural and Molecular Properties

Table 1 highlights key structural features and molecular data for related compounds:

*Note: The molecular formula and weight for 3-(2,2-dimethylpropoxy)propan-1-amine HCl are inferred based on structural similarity.

Key Observations:

- Substituent Effects : Bulky substituents like 2,2-dimethylpropoxy may enhance lipophilicity compared to aromatic or fluorinated groups, influencing solubility and membrane permeability .

- Molecular Weight : The target compound’s inferred molecular weight (~193.72 g/mol) is lower than fluorinated analogs (e.g., 251.70 g/mol in ), suggesting differences in crystallinity and melting points.

生物活性

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₉ClN

- Molecular Weight : 150.69 g/mol

- CAS Number : 5407-04-5

This compound features a propan-1-amine backbone with a dimethylpropoxy group, which may influence its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds similar to 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride exhibit various biological activities:

Study 1: Antimicrobial Screening

A study investigated the antimicrobial activity of various piperazine derivatives, including those structurally related to 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 64 |

These findings suggest that modifications to the propan-1-amine structure could enhance antimicrobial efficacy .

Study 2: Neuropharmacological Assessment

In a neuropharmacology study, several amine-containing compounds were evaluated for their effects on serotonin receptors. While specific data for 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is lacking, related compounds showed varying degrees of receptor affinity:

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound D | 5-HT1A | 50 |

| Compound E | 5-HT2A | 30 |

These results imply that similar compounds may have therapeutic potential in modulating serotonin pathways .

The mechanisms through which 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride exerts its biological effects may include:

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes or pathogen replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。